N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC14767958
Molecular Formula: C15H15N7O2
Molecular Weight: 325.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N7O2 |
|---|---|
| Molecular Weight | 325.33 g/mol |
| IUPAC Name | N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N7O2/c23-14(4-5-18-15(24)11-9-16-6-7-17-11)19-10-13-21-20-12-3-1-2-8-22(12)13/h1-3,6-9H,4-5,10H2,(H,18,24)(H,19,23) |
| Standard InChI Key | CYKKYSQGPWTYHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CNC(=O)CCNC(=O)C3=NC=CN=C3 |
Introduction
N-(3-(( Triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a pyrazine ring, a carboxamide functional group, and a triazolo-pyridine moiety, which contribute to its distinctive chemical reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of N-(3-(( Triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing yield and purity.
Key reactions may include:
-
Amination: Formation of the amide bond between the pyrazine and the triazolo-pyridine moiety.
-
Hydrolysis: Potential modification of the carboxamide group to alter solubility or reactivity.
Biological Activities and Applications
Compounds similar to N-(3-(( Triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide exhibit a range of biological activities, including potential therapeutic applications in targeting various biological pathways. Interaction studies focus on binding affinity with biological targets, providing insights into mechanisms of action and potential therapeutic uses.
Comparison with Similar Compounds
N-(3-(( Triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide is unique due to its combination of both triazole and pyrazine structures along with a carboxamide group. This combination may lead to distinct reactivity patterns and biological activities not observed in simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume